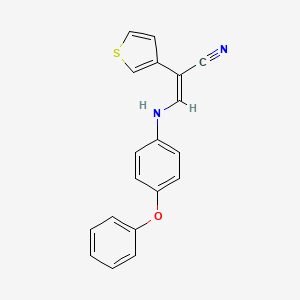

3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile

Description

3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile (CAS: listed in ) is a substituted acrylonitrile derivative featuring a phenoxyaniline group at position 3 and a 3-thienyl group at position 2. Its molecular structure combines electron-rich (phenoxy, thienyl) and electron-deficient (cyano) moieties, making it a candidate for applications in materials science, such as fluorescent probes or nonlinear optical (NLO) materials. The compound’s conjugation system and substituent effects are critical to its electronic properties and reactivity .

Properties

IUPAC Name |

(E)-3-(4-phenoxyanilino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c20-12-16(15-10-11-23-14-15)13-21-17-6-8-19(9-7-17)22-18-4-2-1-3-5-18/h1-11,13-14,21H/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHVZUJLVMSYKT-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phenoxyaniline Intermediate: This step involves the reaction of aniline with phenol in the presence of a catalyst to form 4-phenoxyaniline.

Synthesis of the Thienyl Intermediate: The thienyl group can be introduced through the reaction of thiophene with an appropriate halogenating agent.

Coupling Reaction: The final step involves the coupling of the phenoxyaniline intermediate with the thienyl intermediate in the presence of a nitrile group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its electronic properties.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile is C19H14N2OS, characterized by the presence of both phenoxyaniline and thienyl moieties. The synthesis typically involves several steps:

- Formation of the Phenoxyaniline Intermediate : Aniline reacts with phenol in the presence of a catalyst to yield 4-phenoxyaniline.

- Synthesis of the Thienyl Intermediate : The thienyl group is introduced through reactions involving thiophene derivatives.

- Coupling Reaction : The final product is formed by coupling the phenoxyaniline intermediate with the thienyl intermediate using palladium-catalyzed cross-coupling methods.

Medicinal Chemistry

The compound exhibits potential as a candidate for drug development, particularly in targeting specific enzymes or receptors. Its structure allows for interactions that may modulate biological activities, making it a focus in the development of novel antifungal and anticancer agents. Research indicates varying degrees of cytotoxicity against different cancer cell lines, suggesting its efficacy in treating resistant strains of cancer .

Materials Science

In materials science, this compound's electronic properties make it suitable for applications in organic semiconductors and conductive polymers. These materials are essential for developing advanced electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biological Studies

The compound can serve as a probe in biological studies to investigate cellular pathways and interactions due to its ability to bind with various biomolecules. This property is particularly valuable in understanding disease mechanisms and developing therapeutic strategies.

Industrial Applications

Beyond research, this compound may also be utilized as a precursor for synthesizing more complex organic molecules used in various industrial processes. Its versatility makes it a valuable asset in chemical manufacturing and formulation development .

Antifungal Activity

Numerous studies have highlighted the antifungal properties of this compound. For instance, experimental evaluations have shown significant activity against various fungal strains, indicating its potential as a treatment option for fungal infections resistant to traditional therapies .

Anticancer Research

In anticancer research, the compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth. For example, studies conducted following National Cancer Institute protocols demonstrated significant cytotoxic effects with mean growth inhibition rates indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Anilino Ring

(a) 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile (CAS 477851-21-1)

- Structural Difference: The phenoxy group in the target compound is replaced with a chloro substituent.

- This derivative may exhibit red-shifted absorption due to enhanced conjugation rigidity .

(b) (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile

- Structural Difference: The phenoxyanilino group is replaced with an indole ring.

- Impact : The indole moiety introduces additional π-conjugation and hydrogen-bonding capability. This substitution could enhance fluorescence quantum yield (Φf) and biological activity, as seen in related indole-acrylonitrile hybrids .

Variation in the Thienyl Substituent

(a) (E)-3-Phenyl-2-(3-thienyl)acrylonitrile

- Structural Difference: The phenoxyanilino group is replaced with a simple phenyl ring.

- Impact: Loss of the electron-donating phenoxy group reduces intramolecular charge transfer (ICT), likely diminishing NLO responses. This compound serves as a baseline for evaluating substituent effects on optoelectronic properties .

(b) (E)-3-(4-Bromophenyl)-2-(2-thienyl)acrylonitrile

- Structural Difference : Bromine at the para position of the phenyl ring and a 2-thienyl group instead of 3-thienyl.

- Impact : Bromine’s steric and electronic effects may disrupt planarization, reducing conjugation efficiency. The 2-thienyl orientation alters molecular packing, as seen in its C(5) chain formation via C–H···N hydrogen bonds .

Heterocyclic Core Modifications

(a) Pyridine-Diphenylamino Acrylonitrile Derivatives

- Example: (Z)-3-(4-(Dihexylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile ().

- Structural Difference: Pyridine replaces thienyl, and dihexylamino enhances electron-donating capacity.

- Impact : Pyridine’s nitrogen atom introduces polarity and coordination sites, improving solubility and tunable fluorescence. These derivatives exhibit Φf values up to 0.11 in solid state, outperforming thienyl analogs in emissive applications .

(b) Thiazole-Containing Derivatives

- Example: (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile ().

- Structural Difference : Thiazole replaces thienyl, and nitro/fluoro groups add electron-withdrawing effects.

- The nitro group may redshift absorption maxima, as observed in NLO-active pyrazole derivatives .

Functional Group Effects on Material Properties

Stilbene Azobenzene-Acrylonitrile Hybrids ()

- Example: 3-(4-(Bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile.

- Comparison: The nitro and bromine substituents in these analogs improve holographic recording efficiency via enhanced ICT. In contrast, the phenoxyanilino-thienyl system may prioritize fluorescence over photoresponsive behavior due to reduced azobenzene-like isomerization .

Biological Activity

3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxyaniline with thienyl acrylonitrile derivatives. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

In Vitro Studies

-

Bacterial Strains Tested :

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (fungal strain)

-

Results :

- The compound exhibited significant antibacterial activity, particularly against Bacillus subtilis, with inhibition zones exceeding 15 mm in diameter.

- Against Escherichia coli, moderate activity was observed, with inhibition zones ranging from 10 to 12 mm.

- The compound showed limited antifungal activity against Candida albicans, with results comparable to those of standard antifungal agents like clotrimazole .

Minimum Inhibitory Concentration (MIC)

The MIC values indicate the lowest concentration at which the compound inhibits microbial growth. For instance:

- MIC against E. coli: 0.4 µg/ml

- MIC against B. subtilis: 0.5 µg/ml

These findings suggest that the compound has a strong potential as an antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Case Studies :

Hemolytic Activity

The hemolytic activity of this compound was assessed using mouse erythrocytes. The results indicated a low level of hemolysis, suggesting that the compound is relatively safe for use in vivo. The percentage of hemolytic activity was calculated based on spectrophotometric analysis at 576 nm, showing minimal disruption to red blood cells compared to positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.